molecular formula C9H15N3O B2848410 3-tert-butyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2199386-32-6

3-tert-butyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2848410
CAS No.: 2199386-32-6
M. Wt: 181.239
InChI Key: ZECCVSOYVNCCKH-UHFFFAOYSA-N
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Description

3-tert-Butyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a chemical compound belonging to the class of triazolones This compound features a triazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms, and is substituted with tert-butyl and cyclopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of hydrazine derivatives with appropriate carbonyl compounds under acidic or basic conditions. One common method involves the reaction of cyclopropyl carboxylic acid with tert-butyl hydrazinecarbothioamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of scalability, control over reaction conditions, and safety. The use of catalysts such as acid catalysts or metal complexes can enhance the efficiency and selectivity of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-tert-Butyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).

  • Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

  • Substitution: Nucleophiles such as amines, alcohols, and halides can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives depending on the specific oxidizing agent used.

  • Reduction Products: Reduced analogs with different functional groups.

  • Substitution Products: Derivatives with different substituents on the triazole ring.

Scientific Research Applications

  • Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.

  • Biology: It has shown biological activities such as antimicrobial, antifungal, and antiviral properties, making it a candidate for drug development.

  • Medicine: The compound's potential in treating various diseases, including cancer and inflammatory conditions, has been explored.

  • Industry: Its use in materials science, such as in the development of new polymers and coatings, is being investigated.

Mechanism of Action

3-tert-Butyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its specific structural features, such as the tert-butyl and cyclopropyl groups. Similar compounds include other triazolones and related heterocyclic compounds, which may differ in their substituents and biological activities. These compounds are often compared in terms of their efficacy, selectivity, and safety profiles.

Comparison with Similar Compounds

  • 3-tert-Butyl-4-hydroxy-1,4-dihydropyrazolo[5,1-c][1,2,4]triazin-4-one

  • 3-tert-Butyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

  • 3-tert-Butyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Properties

IUPAC Name

3-tert-butyl-4-cyclopropyl-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-9(2,3)7-10-11-8(13)12(7)6-4-5-6/h6H,4-5H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECCVSOYVNCCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NNC(=O)N1C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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